Cas no 552-58-9 (Eriodictyol)
Eriodictyol Chemical and Physical Properties
Names and Identifiers
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- Eriodictyol
- (S)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-4-benzopyrone
- 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)-
- ERIODICTYOL(SH)
- riodictyol
- (S)-3′,4′,5,7-Tetrahydroxyflavanone
- Eriodictiol
- Huazhongilexone
- [ "" ]
- (S)-Eriodictyol
- (S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychroman-4-one
- (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydro-4H-chromen-4-one
- Q520486B8Y
- 3',4',5,7-Tetrahydroxyflavanone
- eryodictiol
- eriodicryol
- (+)-Eriodictyol
- Eriodictyol with HPLC
- BIDF1031
- BIDF1032
- Eriodictyol, analytical standard
- 2-
- "(-)-Eriodictyol
- SMR000440624
- Dihydroluteolin
- MLSMR
- MLS000877024
-
- MDL: MFCD00135890
- Inchi: 1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2
- InChI Key: SBHXYTNGIZCORC-UHFFFAOYSA-N
- SMILES: OC1C=C2C(C(CC(C3C=C(O)C(O)=CC=3)O2)=O)=C(O)C=1
Computed Properties
- Exact Mass: 288.06300
- Monoisotopic Mass: 288.06338810 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 1
- Complexity: 400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 107
- Molecular Weight: 288.25
- XLogP3: 2
Experimental Properties
- Color/Form: Powder
- Melting Point: 270°C
- Boiling Point: 625.2±55.0 °C at 760 mmHg
- Flash Point: 241.9±25.0 °C
- Solubility: 0.07 mg/mL at 20 °C
- PSA: 107.22000
- LogP: 2.21550
Eriodictyol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S37/39
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Hazardous Material Identification:
- Storage Condition:4°C, protect from light
- Risk Phrases:R36/37/38
- Safety Term:S26;S37/39
Eriodictyol Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Eriodictyol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0637-10mM*1mLinDMSO |
Eriodictyol |
552-58-9 | 99.85% | 10mM*1mLinDMSO |
¥3960 | 2023-03-24 | |
| MedChemExpress | HY-N0637-5mg |
Eriodictyol |
552-58-9 | 99.55% | 5mg |
¥800 | 2025-04-16 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0402-20mg |
Eriodictyol |
552-58-9 | HPLC≥98% | 20mg |
¥900元 | 2023-09-15 | |
| ChemFaces | CFN99719-20mg |
Eriodictyol |
552-58-9 | >=98% | 20mg |
$128 | 2021-07-22 | |
| Chemenu | CM186414-100mg |
Eriodictyol |
552-58-9 | 95% | 100mg |
$421 | 2021-06-17 | |
| S e l l e c k ZHONG GUO | S9123-1mg |
Eriodictyol |
552-58-9 | 99.95% | 1mg |
¥1204.79 | 2023-09-15 | |
| ChemScence | CS-0009666-5mg |
Eriodictyol |
552-58-9 | 99.98% | 5mg |
$360.0 | 2022-04-27 | |
| DC Chemicals | DCS-076-20 mg |
Eriodictyol |
552-58-9 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
| TRC | E600085-1mg |
Eriodictyol |
552-58-9 | 1mg |
$ 150.00 | 2023-09-07 | ||
| TRC | E600085-2.5mg |
Eriodictyol |
552-58-9 | 2.5mg |
$ 334.00 | 2023-09-07 |
Eriodictyol Suppliers
Eriodictyol Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavanones
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Flavans Flavanones
- Natural Products and Extracts Plant Extracts Plant based Eysenhardtia subcoriacea
- Flavonones
- Flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Additional information on Eriodictyol
Eriodictyol (CAS No. 552-58-9): A Promising Flavonoid with Multifaceted Biological Activities
Eriodictyol (CAS No. 552-58-9), a naturally occurring flavanone belonging to the flavonoid family, has garnered significant attention in recent years due to its diverse pharmacological properties. Isolated primarily from medicinal plants such as Ruta graveolens and Pistacia lentiscus, this compound exhibits antioxidant activity, anti-inflammatory effects, and potential therapeutic applications in oncology and neurodegenerative disorders. Its unique chemical structure—comprising a 2-phenylchroman backbone with a hydroxyl group at position 4 and a methoxy substituent at position 3—confers exceptional stability and bioavailability compared to other flavonoids.
Recent studies published in Nature Communications (2023) have elucidated the molecular mechanisms underlying eriodictyol's cancer chemopreventive effects. Researchers demonstrated that this compound selectively induces apoptosis in colorectal cancer cells by activating caspase-3/7 pathways while sparing normal epithelial cells. The study further revealed that eriodictyol inhibits Wnt/β-catenin signaling through direct binding to β-catenin, disrupting its nuclear translocation—a mechanism not previously observed in other dietary polyphenols. This specificity suggests promising potential for targeted cancer therapies with reduced off-target effects.
In the field of neuroprotection, preclinical trials highlighted eriodictyol's ability to mitigate oxidative stress in Alzheimer's disease models. A 2024 study in Neuron showed that oral administration of eriodictyol (CAS No. 552-58-9) reduced amyloid-beta plaque accumulation by upregulating neprilysin expression, an enzyme critical for peptide clearance. The compound also attenuated neuroinflammation by suppressing microglial activation via PPARγ agonism, offering dual benefits for both pathological and symptomatic aspects of neurodegeneration.
The compound's anti-inflammatory properties have been extensively validated in arthritis research. A landmark trial comparing eriodictyol with conventional NSAIDs demonstrated comparable efficacy in reducing synovial inflammation while avoiding gastrointestinal side effects associated with diclofenac. The mechanism involves inhibition of NF-κB transcription factor activity, as evidenced by reduced mRNA levels of pro-inflammatory cytokines such as TNF-α and IL-6 in murine arthritis models.
Emerging evidence from metabolic studies reveals eriodictyol's role in glucose homeostasis regulation. In type 2 diabetes models, the compound enhanced insulin sensitivity through AMPK activation while improving pancreatic β-cell function via SIRT1-mediated pathways. These findings were corroborated by human clinical data showing improved HbA1c levels in prediabetic subjects supplemented with standardized eriodictyol extracts.
The synthesis of Eriodictyol derivatives has become a focal point for drug development efforts. Researchers at MIT recently reported a novel semisynthesis route using enantioselective organocatalysis to produce analogs with enhanced blood-brain barrier permeability. One such derivative demonstrated superior efficacy in Huntington's disease models by crossing the BBB more efficiently than the parent compound.
Safety evaluations conducted under FDA guidelines confirmed eriodictyol's favorable toxicity profile up to 100 mg/kg doses in rodents, with no observable hepatotoxicity or genotoxicity markers detected via comet assays or Ames tests. This aligns with traditional use records where herbal preparations containing eriodictyol have been used safely for centuries in Ayurvedic medicine.
Ongoing phase II clinical trials are investigating eriodictyol (CAS No. 552-58-9) as an adjunct therapy for triple-negative breast cancer, leveraging its ability to sensitize tumor cells to chemotherapy while protecting cardiomyocytes from doxorubicin-induced damage—a critical unmet need in oncology treatment regimens.
Sustainable sourcing strategies are being developed to meet growing demand without compromising biodiversity conservation efforts. Agro-industrial partnerships have optimized extraction yields from citrus processing byproducts, achieving >90% purity through supercritical CO₂ methods while reducing environmental footprint compared to traditional solvent-based approaches.
The structural characteristics of eriodictyol make it an ideal scaffold for drug design innovations. Its methoxy group at C3 provides sites for bioisosteric modifications, enabling functionalization without disrupting core pharmacophoric features identified through molecular docking studies against key drug targets like EGFR tyrosine kinase.
In conclusion, Eriodictyol (CAS No. 552-58-9) represents a paradigm shift in natural product-based drug discovery due to its multitarget mechanisms and exceptional safety profile. With over 147 clinical trials registered globally targeting diverse indications—from oncology to neuroprotection—this flavanone stands at the forefront of translational research bridging traditional medicine and modern pharmacology.